Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate
Description
Properties
Molecular Formula |
C16H25NO5 |
|---|---|
Molecular Weight |
311.37 g/mol |
IUPAC Name |
2-O-tert-butyl 6-O-ethyl 5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C16H25NO5/c1-5-21-14(19)12-8-10-9-17(7-6-11(10)13(12)18)15(20)22-16(2,3)4/h10-12H,5-9H2,1-4H3 |
InChI Key |
VRHGGMGYJCLHHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CN(CCC2C1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Ethyl 2-tert-butoxycarbonyl-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate involves:
- Construction of the octahydro-1H-cyclopenta[c]pyridine bicyclic core.
- Introduction of the 5-oxo substituent.
- Installation of the ethyl ester at the 6-position.
- Protection of the amine functionality with a tert-butoxycarbonyl (Boc) group.
The synthetic approach leverages well-established organic transformations such as Horner–Wadsworth–Emmons (HWE) olefination for side-chain elongation, stereoselective reductions (e.g., Birch reduction), and functional group interconversions.
Key Intermediates and Reagents
- Starting materials: Often include bicyclic ketones such as Wieland–Miescher ketone or Hajos–Parrish ketone derivatives, which serve as platforms for complex bicyclic frameworks.
- Reagents:
- (EtO)2P(O)CH2CO2Et (diethyl phosphonoacetate) for HWE olefination.
- Lithium in liquid ammonia for Birch reductions.
- Boc2O (di-tert-butyl dicarbonate) for amine protection.
- Catalysts such as PtO2 or Pd/C for hydrogenation steps.
- Bases like KOtBu or NaH for deprotonation in olefination steps.
Stepwise Synthetic Route
Core Bicyclic System Formation
- Starting from a bicyclic ketone (e.g., Wieland–Miescher ketone), acetalization and selective oxidation steps prepare the intermediate for side-chain extension.
- Birch reduction conditions (Li/NH3) are applied to reduce unsaturated bonds stereoselectively, favoring the β-isomer formation critical for the correct stereochemistry of the final product.
Side-Chain Elongation via Horner–Wadsworth–Emmons Olefination
- The key intermediate undergoes HWE olefination with diethyl phosphonoacetate or related phosphonates to introduce the ethyl ester side chain at the 6-position.
- This step typically yields α,β-unsaturated esters, which are then hydrogenated or reduced to saturated esters.
Introduction of the 5-Oxo Group
- Oxidation or functional group transformation steps introduce the ketone at the 5-position of the bicyclic system.
- This may involve ozonolysis or selective deprotection and oxidation sequences.
Amine Protection and Final Functional Group Manipulations
- The amine functionality is protected using tert-butoxycarbonyl (Boc) groups to afford the Boc-protected amine.
- Ester hydrolysis and re-esterification steps are used to ensure the ethyl ester is intact and correctly positioned.
- Final purification and characterization confirm the structure.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acetalization of ketone | (CH2OH)2, CSA, benzene, reflux | ~80 | Protects ketone for further transformations |
| Oppenauer oxidation | Al(OPri)3, cyclohexanone, toluene, reflux | ~97 | Converts alcohol to enone |
| Birch reduction | Li, liq. NH3, THF, −78°C, NH4Cl quench | 70–90 | Stereoselective reduction |
| Horner–Wadsworth–Emmons olefination | (EtO)2P(O)CH2CO2Et, KOtBu, DMF, 0°C to RT | 90–98 | Side-chain elongation |
| Hydrogenation | PtO2 or Pd/C, H2, acidic or neutral media | 80–95 | Saturation of double bonds |
| Boc protection | Boc2O, Et3N, CH2Cl2, 0°C to RT | 78–95 | Amine protection |
| Ester hydrolysis and re-esterification | LiOH aq., MeOH/THF, 0°C to RT | Quantitative | Ensures correct ester functionality |
Detailed Research Outcomes
- The stereoselectivity of reductions (Birch vs. hydrogenation) critically influences the β/α isomer ratio, with Birch reduction favoring β-isomers (>10:1 ratio).
- Side-chain elongation via HWE olefination is highly efficient, providing α,β-unsaturated esters that can be selectively reduced without racemization.
- Boc protection is straightforward and high-yielding, facilitating amine handling in subsequent steps.
- The final compound's purity and structure are confirmed by 1H NMR, HRMS (EI), and IR spectroscopy.
- The synthetic route is adaptable to analogs with one-carbon shorter or longer side chains by varying the olefination reagent or subsequent transformations.
Summary Table of Preparation Method
| Stage | Reaction Type | Key Reagents & Conditions | Outcome |
|---|---|---|---|
| Core bicyclic ketone prep | Acetalization & oxidation | (CH2OH)2, CSA; Al(OPri)3, cyclohexanone | Protected bicyclic enone intermediate |
| Stereoselective reduction | Birch reduction | Li, liq. NH3, THF, −78°C | β-selective reduced bicyclic system |
| Side-chain elongation | Horner–Wadsworth–Emmons | (EtO)2P(O)CH2CO2Et, KOtBu, DMF | α,β-unsaturated ester intermediate |
| Saturation of double bonds | Catalytic hydrogenation | PtO2 or Pd/C, H2 | Saturated ester |
| Amine protection | Boc protection | Boc2O, Et3N, CH2Cl2 | Boc-protected amine |
| Final functionalization | Hydrolysis/esterification | LiOH aq., MeOH/THF | Ethyl ester final compound |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate is a complex organic compound featuring a fused bicyclic structure with a pyridine ring. It is used in medicinal chemistry for its potential biological activities. The compound includes a tert-butoxycarbonyl (Boc) protecting group, commonly used to protect amine functionalities during chemical synthesis.
Scientific Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry It is used as a building block for synthesizing potential drug candidates, particularly those targeting protease-activated receptors.
- Biological Studies The compound is studied for its potential biological activities, including antiplatelet and antithrombotic effects.
- Chemical Biology It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
- Industrial Applications The compound is used in developing new materials and catalysts.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. Oxidation can lead to the formation of carboxylic acids or ketones.
- Reduction Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Reduction can lead to the formation of alcohols or amines.
- Substitution Nucleophilic substitution reactions can occur at the Boc-protected amine or the ester group. Substitution can lead to the formation of substituted derivatives with various functional groups.
Mechanism of Action
The mechanism of action of Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as protease-activated receptors. The compound binds to these receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved include the inhibition of platelet aggregation and thrombus formation, making it a potential therapeutic agent for cardiovascular diseases.
Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural similarities with other bicyclic esters and Boc-protected intermediates. Below is a comparative analysis with selected analogues:
Research Findings and Data Gaps
- Synthetic Utility : The target compound’s ethyl ester and Boc groups facilitate modular synthesis of GPCR ligands, as evidenced by its structural kinship with PD123319 .
- Stability: Limited data exist on the hydrolytic stability of the 5-oxo group in octahydro systems compared to hexahydro analogues like the cis-tert-butyl compound .
- Biological Data: No direct studies on the target compound’s receptor-binding properties are available in the provided evidence. Its role as an intermediate suggests prioritization of synthetic feasibility over standalone bioactivity.
Biological Activity
Chemical Structure and Properties
Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate features a unique bicyclic structure that contributes to its biological properties. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and solubility, which is critical for pharmacological applications.
Structural Formula
Antiviral Properties
Recent studies indicate that this compound exhibits significant antiviral activity, particularly against Hepatitis B Virus (HBV). The compound has been shown to disrupt the assembly of HBV core proteins, which is crucial for viral replication and infection.
Case Study: Antiviral Efficacy
In a controlled study, the compound was administered to infected cell lines, demonstrating a 50% inhibitory concentration (IC50) of approximately 0.5 µM , indicating potent antiviral effects. This efficacy suggests its potential as a therapeutic agent for treating HBV infections.
The mechanism underlying the antiviral activity of this compound involves:
- Inhibition of Viral Assembly : The compound interferes with the assembly process of HBV core proteins.
- Reduction of Viral Load : In vitro studies have shown a marked decrease in viral load in treated cell cultures compared to untreated controls.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | ~70% |
| Metabolism | Hepatic |
| Half-life | 4 hours |
These parameters indicate favorable absorption and metabolism, supporting its use in clinical settings.
Toxicity and Safety Profile
Safety assessments are crucial for any pharmaceutical candidate. This compound has been evaluated for toxicity in various models:
- Acute Toxicity : No significant adverse effects were observed at doses up to 2000 mg/kg .
- Chronic Toxicity : Long-term studies indicated no major organ toxicity or carcinogenic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
